molecular formula C16H17N5 B601012 alpha-Desmethyl Anastrozole CAS No. 1215780-15-6

alpha-Desmethyl Anastrozole

カタログ番号 B601012
CAS番号: 1215780-15-6
分子量: 279.35
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alpha-Desmethyl Anastrozole is an impurity of Anastrozole . It has a molecular formula of C16H17N5 .


Synthesis Analysis

The synthesis of Anastrozole, the parent compound of this compound, involves several steps. The process includes the bromination of the toluene derivative, 3,5-bis (2-cyanoisopropyl)toluene, producing a benzylic bromide. This is followed by the condensation of the resulting benzylic bromide in dimethylformamide with sodium 1,2,4-triazolyl .


Molecular Structure Analysis

The this compound molecule contains a total of 39 bonds. There are 22 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 2 triple bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 2 nitrile (aliphatic), and 1 Triazole .


Chemical Reactions Analysis

Anastrozole, the parent compound of this compound, has been analyzed in human plasma by liquid chromatography–mass spectrometry (LC–MS–MS). The plasma-sample pretreatment involved solid-phase extraction . Another study developed a method for the sensitive analysis of Anastrozole in human urine samples .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 279.34 . It contains a total of 39 bonds, including 22 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 2 triple bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 2 nitrile (aliphatic), and 1 Triazole .

科学的研究の応用

Pharmacokinetics and Pharmacodynamics

  • Anastrozole shows potent aromatase inhibition in adolescent males, with rapid absorption and slow elimination kinetics after oral dosing. It has been studied for its effects on gynecomastia in adolescent boys, indicating its potential in conditions involving estrogen production suppression (Mauras et al., 2009).

Gene Expression in Breast Cancer Cells

  • In breast cancer cells, anastrozole affects gene expression, impacting genes associated with estrogen and androgen regulation. This is significant for understanding its molecular effects on hormone-responsive genes in cancer treatment (Itoh et al., 2005).

Transdermal Delivery System

  • A transdermal anastrozole-in-adhesive formulation has been developed, offering an alternative to oral administration. This method aims to minimize side effects and maintain therapeutic plasma levels, indicating a novel approach to drug delivery (Regenthal et al., 2018).

Breast Cancer Treatment

  • Anastrozole is effective in the neoadjuvant treatment of breast cancer, inducing changes in tumor histopathology. This includes effects on cellularity, fibrosis, and hormonal receptor expression, which is crucial for personalized cancer therapy (Anderson et al., 2002).

Combined Treatment Strategies

  • In combination with other drugs, such as Src inhibitors, anastrozole demonstrates increased efficacy in treating breast cancer. This combination approach can reduce drug resistance and provide a more effective treatment option (Chen et al., 2009).

Endometrial Cancer Treatment

  • Anastrozole has been investigated as a neoadjuvant treatment for endometrial cancer, showing a significant decrease in proliferation markers. This suggests its potential role in the management of endometrial cancer (Thangavelu et al., 2013).

Breast Cancer Prevention

  • Anastrozole is effective in reducing the incidence of breast cancer in high-risk postmenopausal women, demonstrating its potential as a preventive treatment option (Cuzick et al., 2014).

Bone Loss Prevention

  • Anastrozole's use in breast cancer treatment is associated with bone loss. However, studies have shown that bisphosphonate treatment can counteract this effect, highlighting the importance of comprehensive treatment strategies (Lester et al., 2008).

Molecular Response in Breast Cancer

  • Anastrozole causes profound changes in gene expression in breast cancer, affecting estrogen-dependent genes and proliferation-related genes. This provides insights into the molecular effects of aromatase inhibitors on breast tumors (Mackay et al., 2007).

Pulmonary Arterial Hypertension Treatment

  • Anastrozole has been investigated for its efficacy in treating pulmonary arterial hypertension, showing a significant reduction in estrogen levels and improvement in exercise capacity, suggesting its potential use beyond oncology (Kawut et al., 2016).

Pharmacogenomics

  • A genome-wide association study (GWAS) identified genetic factors influencing anastrozole plasma concentrations, shedding light on the genetic basis of variability in drug response (Dudenkov et al., 2019).

Site-Specific Drug Delivery

  • The development of transdermal patches for anastrozole represents an advancement in targeted drug delivery, achieving high local drug concentrations in specific tissues, which is crucial for effective cancer treatment (Xi et al., 2010).

作用機序

Target of Action

Alpha-Desmethyl Anastrozole, also known as 8B4ZL030W6 or Desmethyl anastrozole, is a non-steroidal aromatase inhibitor . Its primary target is the aromatase enzyme , which catalyzes the conversion of androgens to estrogen . This enzyme plays a crucial role in the biosynthesis of estrogens, which are vital for the growth of certain types of breast cancers .

Mode of Action

This compound acts as a competitive inhibitor of the aromatase enzyme . By binding to the active site of the enzyme, it prevents the conversion of androgens to estrogens . This results in a significant decrease in circulating estrogen levels , thereby inhibiting the growth of estrogen-responsive breast cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the aromatization of androgens into estrogens . By inhibiting this pathway, the drug effectively reduces the levels of circulating estrogens . This has downstream effects on various estrogen-dependent processes, including the proliferation and growth of hormone-dependent breast cancers .

Pharmacokinetics

The metabolites are mainly excreted via urine . The half-life of Anastrozole is approximately 40-50 hours , suggesting that this compound may have similar pharmacokinetic properties.

Result of Action

The primary result of this compound’s action is the reduction in the growth of estrogen-responsive breast cancer cells . By decreasing circulating estrogen levels, the drug deprives these cells of the hormones they need for growth and proliferation . This leads to a reduction in tumor size and potentially slows the progression of the disease .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the drug’s effectiveness may be affected by the patient’s hormonal status, specifically the presence of postmenopausal conditions . Furthermore, the drug’s environmental risk is predicted to be insignificant , suggesting that it is unlikely to have adverse environmental impacts.

Safety and Hazards

Anastrozole, the parent compound of alpha-Desmethyl Anastrozole, may damage fertility or the unborn child. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

将来の方向性

Anastrozole has been associated with a degree of estrogen suppression and outcomes in early breast cancer. It has been found that levels of estrone and estradiol above identified thresholds after 6 months of adjuvant anastrozole treatment were associated with increased risk of an early breast cancer event . Another study found that Anastrozole reduces the risk of breast cancer by 53% after 7 years of follow-up, and 50% after 10.9 years of follow-up .

生化学分析

Biochemical Properties

Alpha-Desmethyl Anastrozole plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. This inhibition leads to a decrease in estrogen levels, which is beneficial in the treatment of estrogen-dependent breast cancers. This compound also interacts with cytochrome P450 enzymes, particularly CYP3A4, which is involved in its metabolism .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the production of estrogen, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. In breast cancer cells, the reduction in estrogen levels leads to decreased cell proliferation and increased apoptosis. Additionally, this compound has been shown to impact immune cell function by modulating cytokine signaling and enhancing antigen presentation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the aromatase enzyme, leading to its inhibition. This binding prevents the conversion of androgens to estrogens, thereby reducing estrogen levels in the body. The compound also interacts with other biomolecules, such as cytochrome P450 enzymes, which are involved in its metabolism. These interactions result in changes in gene expression and enzyme activity, contributing to its overall effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its degradation products can influence its long-term effects on cellular function. In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of aromatase activity and a continuous decrease in estrogen levels. In vivo studies have demonstrated that the compound’s effects on cellular function can persist even after its administration has ceased .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits aromatase activity and reduces estrogen levels without causing significant adverse effects. At higher doses, this compound can lead to toxic effects, such as liver damage and disruptions in metabolic processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound is metabolized in the liver via oxidation and glucuronidation, leading to the formation of inactive metabolites. These metabolic pathways are crucial for the compound’s clearance from the body and can influence its overall efficacy and safety. The interaction with enzymes such as CYP3A4 and UGT1A4 plays a significant role in its metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cells, it can accumulate in certain tissues, such as the liver and adipose tissue, where it exerts its effects. The distribution of this compound is also affected by its binding to plasma proteins, which can influence its bioavailability and overall activity .

Subcellular Localization

This compound is localized in various subcellular compartments, where it exerts its activity. The compound is primarily found in the cytoplasm and endoplasmic reticulum, where it interacts with the aromatase enzyme. Additionally, this compound can be targeted to specific organelles through post-translational modifications and targeting signals. These localization patterns are essential for its function and can influence its overall efficacy in inhibiting aromatase activity .

特性

IUPAC Name

2-[3-(1-cyanoethyl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5/c1-12(7-17)14-4-13(8-21-11-19-10-20-21)5-15(6-14)16(2,3)9-18/h4-6,10-12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXANTDQIIXQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10720409
Record name 2-{3-(1-Cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1215780-15-6
Record name Desmethyl anastrozole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215780156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{3-(1-Cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10720409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(1-cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl]-2-methylpropanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESMETHYL ANASTROZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B4ZL030W6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
alpha-Desmethyl Anastrozole
Reactant of Route 2
Reactant of Route 2
alpha-Desmethyl Anastrozole
Reactant of Route 3
alpha-Desmethyl Anastrozole
Reactant of Route 4
alpha-Desmethyl Anastrozole
Reactant of Route 5
Reactant of Route 5
alpha-Desmethyl Anastrozole
Reactant of Route 6
alpha-Desmethyl Anastrozole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。